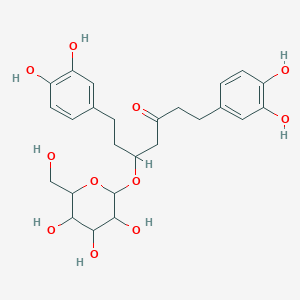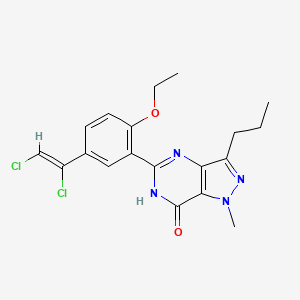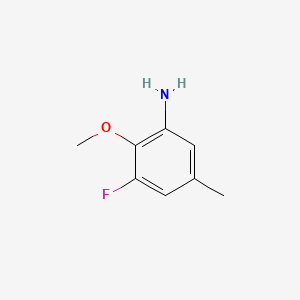
Hirsutanonol 5-O-glucosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hirsutanonol 5-O-glucoside is a diarylheptanoid derivative that can be isolated from the plant Alnus hirsuta. This compound has garnered attention due to its significant hepatoprotective effects, particularly against t-BHP-induced toxicity in HepG2 cells . It is a natural product with a molecular formula of C25H32O11 and a molecular weight of 508.52 g/mol .
Wissenschaftliche Forschungsanwendungen
Hirsutanonol 5-O-glucoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of diarylheptanoids and their derivatives.
Wirkmechanismus
Target of Action
Hirsutanonol 5-O-glucoside is a diarylheptanoid derivative that can be isolated from Alnus hirsuta It has been shown to exhibit significant hepatoprotective effects against t-bhp-induced toxicity in hepg2 cells .
Mode of Action
It is known to exhibit hepatoprotective effects, suggesting that it may interact with cellular targets in the liver to mitigate the effects of toxins .
Biochemical Pathways
Given its hepatoprotective effects, it may influence pathways related to liver function and detoxification .
Result of Action
Hirsutanonol 5-O-glucoside exhibits significant hepatoprotective effects against t-BHP-induced toxicity in HepG2 cells . This suggests that it may help to protect liver cells from damage caused by toxins.
Action Environment
Like all chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemische Analyse
Cellular Effects
Hirsutanonol 5-O-glucoside has been shown to have a protective effect on HepG2 cells, a type of liver cell. This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its hepatoprotective effects suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its hepatoprotective effects suggest that it may have long-term effects on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hirsutanonol 5-O-glucoside is typically isolated from natural sources such as the stem bark of Alnus hirsuta. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound
Industrial Production Methods
Industrial production of Hirsutanonol 5-O-glucoside is not widely reported, likely due to its specific application in research rather than large-scale industrial use. The compound is generally produced in small quantities for scientific research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Hirsutanonol 5-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl group in the heptanoid chain.
Substitution: This reaction can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Hirsutanonol 5-O-glucoside, each with potentially different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rubranoside A
- Oregonin
- Platyphylloside
- Alnuside A
- Hirsutanonol
Uniqueness
Hirsutanonol 5-O-glucoside is unique due to its specific glucoside linkage, which enhances its solubility and bioavailability compared to other diarylheptanoids. This unique structure contributes to its potent hepatoprotective effects .
Eigenschaften
IUPAC Name |
1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAXQCVBWKSHLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)
![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)









